molecular formula C14H17ClN2O2 B6808595 N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-methylazetidine-3-carboxamide

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-methylazetidine-3-carboxamide

Cat. No.: B6808595
M. Wt: 280.75 g/mol
InChI Key: TUYGHOZIHMVEMF-UHFFFAOYSA-N
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Description

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-methylazetidine-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-methylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-14(7-16-8-14)13(18)17-11-5-6-19-12-9(11)3-2-4-10(12)15/h2-4,11,16H,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYGHOZIHMVEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(=O)NC2CCOC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the chromene core.

  • Cyclization Reactions: Cyclization reactions are employed to form the azetidine ring.

  • Amide Bond Formation: The final step involves the formation of the amide bond between the chromene derivative and the azetidine moiety.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. This may include optimizing reaction conditions, using catalysts to increase yield, and employing green chemistry principles to minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-methylazetidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution: Substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: Products may include alcohols, ketones, or carboxylic acids.

  • Reduction: Products may include alkanes or alcohols.

  • Substitution: Products may include halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.

Biology: The biological activities of chromene derivatives make this compound a candidate for drug development. It has shown potential in various biological assays, including antimicrobial and anticancer activities.

Medicine: N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-methylazetidine-3-carboxamide has potential medicinal applications due to its biological properties. It can be explored for the development of new therapeutic agents.

Industry: In the industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-methylazetidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Coumarin Derivatives: These compounds share the chromene core and exhibit similar biological activities.

  • Indole Derivatives: These compounds contain the indole nucleus and have diverse biological applications.

  • Pyrano[2,3-f]chromenone Derivatives: These compounds are structurally related to chromenes and have been studied for their biological activities.

Uniqueness: N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-methylazetidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the azetidine and carboxamide groups. These structural features contribute to its distinct biological and chemical properties compared to other chromene derivatives.

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